N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-1-yl)acetamide: is a complex organic compound that features a benzothiazole ring, a naphthalene moiety, and a dimethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the benzothiazole ring using dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Naphthalene Moiety: The final step is the acylation of the benzothiazole derivative with naphthalene-1-yl acetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dimethylsulfamoyl group.
Reduction: Reduction reactions can target the nitro groups if present in any derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-1-yl)acetamide can be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it useful in the synthesis of novel compounds.
Biology
In biological research, this compound may serve as a probe or inhibitor in enzymatic studies due to its potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, while the dimethylsulfamoyl group may interact with proteins, affecting their function. These interactions can lead to changes in cellular pathways, ultimately exerting the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Dichloroaniline: Utilized in the production of dyes and herbicides.
Palladium(II) acetate: A catalyst for many organic reactions, especially involving alkenes and dienes.
Uniqueness
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-1-yl)acetamide is unique due to its combination of a benzothiazole ring, a naphthalene moiety, and a dimethylsulfamoyl group
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-24(2)29(26,27)16-10-11-18-19(13-16)28-21(22-18)23-20(25)12-15-8-5-7-14-6-3-4-9-17(14)15/h3-11,13H,12H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSSETHQELSSKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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